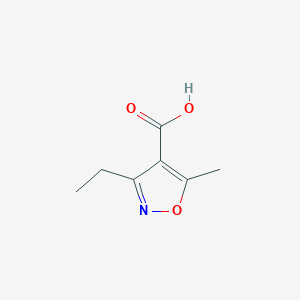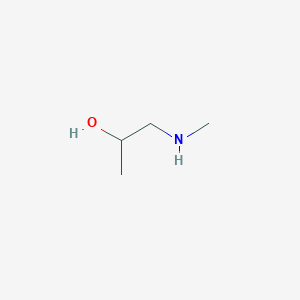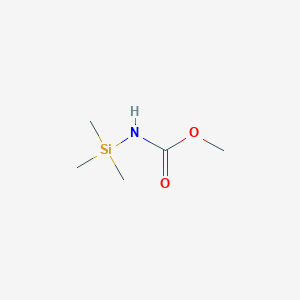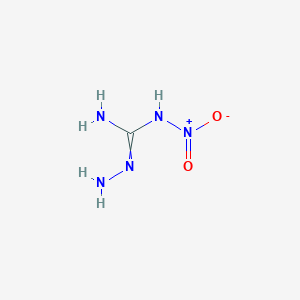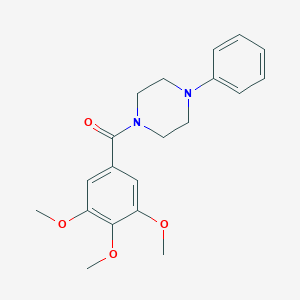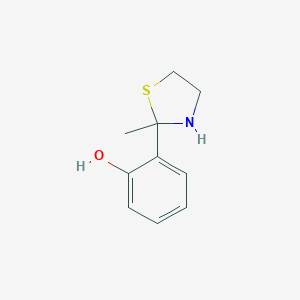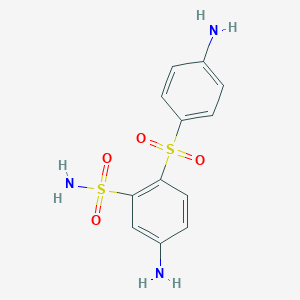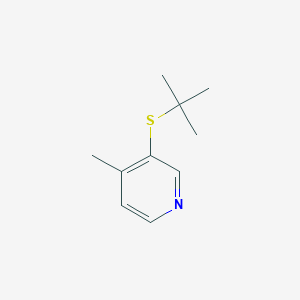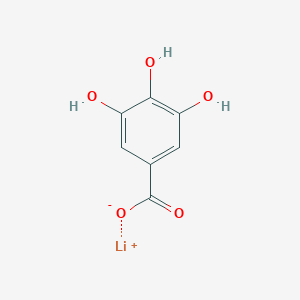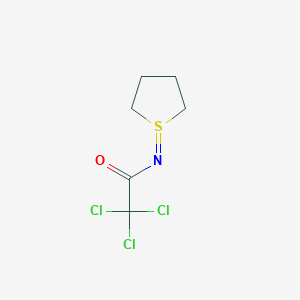
Thiophene, 1,1,2,3,4,5-hexahydro-1-((trichloroacetyl)imino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 1,1,2,3,4,5-hexahydro-1-((trichloroacetyl)imino)-, commonly known as THTCI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. THTCI is a heterocyclic organic compound that contains a thiophene ring and a trichloroacetyl group. In
Wirkmechanismus
The mechanism of action of THTCI is not well understood, but it is believed to involve the formation of reactive intermediates that can interact with biological targets, such as enzymes and proteins. THTCI has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the regulation of neurotransmitters and melanin synthesis, respectively. THTCI has also been found to exhibit antibacterial and anti-inflammatory activities, which may be attributed to its ability to disrupt bacterial cell membranes and modulate the immune response.
Biochemische Und Physiologische Effekte
THTCI has been shown to exhibit various biochemical and physiological effects, depending on the target and concentration. In vitro studies have demonstrated that THTCI can induce cell death in cancer cells, inhibit bacterial growth, and reduce inflammation. In vivo studies have shown that THTCI can modulate the immune response, reduce tumor growth, and improve cognitive function. However, the exact mechanism of these effects is still unclear and requires further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
THTCI has several advantages for lab experiments, such as its high stability, solubility, and reactivity. THTCI can be easily synthesized in large quantities and purified using standard techniques. However, THTCI also has some limitations, such as its potential toxicity and instability under certain conditions. Therefore, caution should be taken when handling THTCI, and proper safety measures should be implemented.
Zukünftige Richtungen
There are several future directions for the research on THTCI. Firstly, the mechanism of action of THTCI should be further elucidated to understand its interactions with biological targets. Secondly, the potential applications of THTCI in different fields should be explored, such as in the synthesis of metal-containing materials and energy storage devices. Thirdly, the toxicity and safety profile of THTCI should be evaluated to determine its suitability for clinical use. Finally, the synthesis and optimization of THTCI derivatives with improved properties should be investigated to expand its potential applications.
Conclusion
In conclusion, THTCI is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of THTCI have been discussed in this paper. Further research on THTCI is needed to fully understand its potential and limitations in different fields.
Synthesemethoden
The synthesis of THTCI involves the reaction of thiophene with trichloroacetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen gas to obtain THTCI. The yield of THTCI can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
THTCI has been extensively studied for its potential applications in various fields, such as medicinal chemistry, material science, and electrochemistry. In medicinal chemistry, THTCI has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and inflammation. In material science, THTCI has been explored for its ability to form stable complexes with metal ions, which can be used in the synthesis of metal-containing polymers and materials. In electrochemistry, THTCI has been studied for its redox properties, which can be utilized in energy storage devices and electrocatalysis.
Eigenschaften
CAS-Nummer |
15436-35-8 |
|---|---|
Produktname |
Thiophene, 1,1,2,3,4,5-hexahydro-1-((trichloroacetyl)imino)- |
Molekularformel |
C6H8Cl3NOS |
Molekulargewicht |
248.6 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-(thiolan-1-ylidene)acetamide |
InChI |
InChI=1S/C6H8Cl3NOS/c7-6(8,9)5(11)10-12-3-1-2-4-12/h1-4H2 |
InChI-Schlüssel |
LNBNCOGHHLHNEO-UHFFFAOYSA-N |
SMILES |
C1CCS(=NC(=O)C(Cl)(Cl)Cl)C1 |
Kanonische SMILES |
C1CCS(=NC(=O)C(Cl)(Cl)Cl)C1 |
Andere CAS-Nummern |
15436-35-8 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



